

Spectroscopic Elucidation of Indoline-2-carbaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Indoline-2-carbaldehyde*

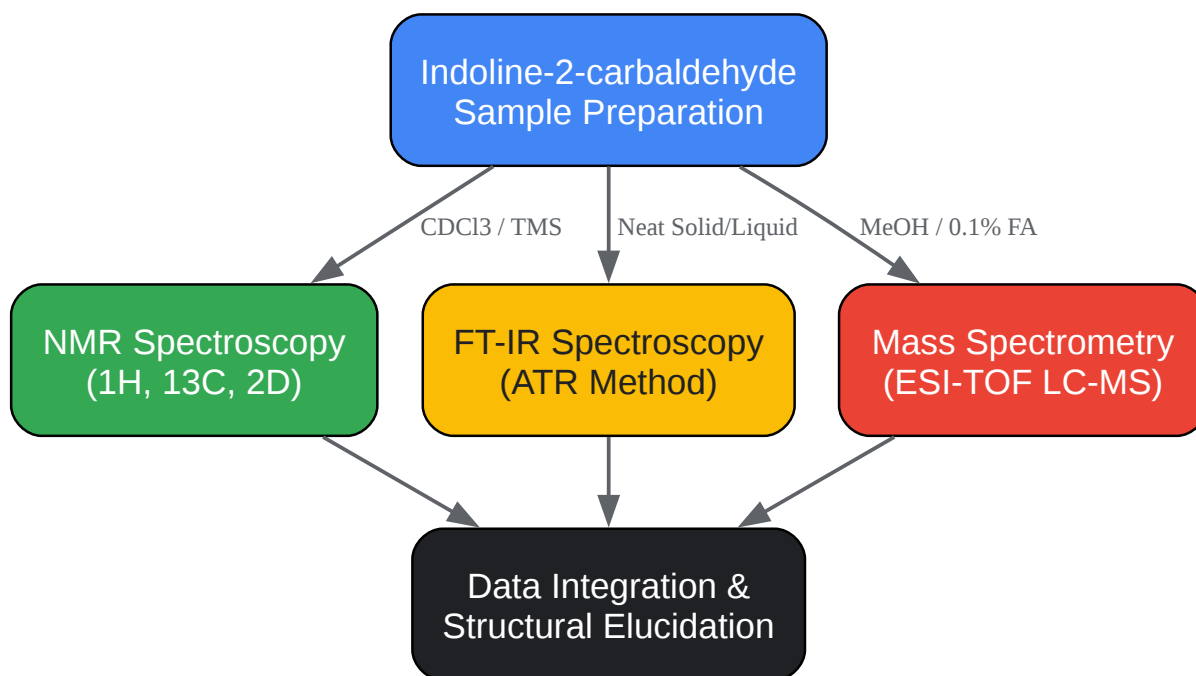
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Executive Summary & Chemical Context

Indoline-2-carbaldehyde (also known as 2-formylindoline) is a highly versatile bicyclic scaffold utilized extensively in the synthesis of kinase inhibitors and complex pharmaceutical agents. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine data collection exercise, but as a rigorous validation of its molecular framework. The inherent reactivity of the secondary amine and the electrophilic formyl group necessitates precise analytical controls to differentiate the intact scaffold from potential oxidation (e.g., conversion to indole-2-carbaldehyde) or polymerization products.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of **indoline-2-carbaldehyde** using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).



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Figure 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling Mechanistic Rationale for Solvent and Acquisition Parameters

The choice of solvent is critical for the structural integrity of **indoline-2-carbaldehyde** during NMR acquisition. We mandate the use of Deuterated Chloroform (

) over polar aprotic solvents like DMSO-

. DMSO can form strong hydrogen bonds with the indoline N-H, artificially shifting its resonance and potentially catalyzing aldol-type self-condensation of the reactive aldehyde [1].

Furthermore, to ensure accurate integration, a relaxation delay (

) of at least 3 seconds is employed. This accounts for the longer

relaxation time of the aldehyde proton, which lacks nearby protons for efficient dipole-dipole relaxation.

Structural Validation via the ABX Spin System

The hallmark of the reduced indoline core (as opposed to an oxidized indole) is the

hybridized C2 and C3 carbons. The C2 proton and the two diastereotopic C3 protons form a classic ABX spin system. The presence of this system is a definitive, self-validating diagnostic check: if the sample oxidizes, the ABX multiplets collapse into a single aromatic singlet at C3.

Table 1: Summarized

H and

C NMR Assignments (in

)

Position	H Chemical Shift (ppm)	Multiplicity & Coupling (Hz)	C Chemical Shift (ppm)	Diagnostic Significance
CHO	9.65 - 9.80	d, J = 1.5 - 2.0	199.5 - 201.0	Confirms intact formyl group; weakly coupled to C2-H.
C2	4.40 - 4.60	ddd, J = 10.5, 5.0, 1.5	65.0 - 68.5	Chiral center (X part of ABX); shifted downfield by N and CHO.
C3a	3.30 - 3.50	dd, J = 16.0, 10.5	31.0 - 33.5	Diastereotopic proton (trans to C2-H; A part of ABX).
C3b	3.00 - 3.20	dd, J = 16.0, 5.0	-	Diastereotopic proton (cis to C2-H; B part of ABX).
Ar-H	6.60 - 7.20	m	109.0 - 143.0	Aromatic core (C4, C5, C6, C7).
N-H	4.00 - 4.20	br s	-	Broad due to quadrupolar relaxation of the N nucleus.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FT-IR is the mandated technique for vibrational analysis.

Traditional KBr pellet preparation is strictly avoided because KBr is highly hygroscopic; absorbed atmospheric water exhibits a massive, broad O-H stretch at 3300–3400 cm

, which completely masks the critical secondary amine (N-H) stretch of the indoline ring. ATR requires zero sample preparation, preserving the native solid-state hydrogen-bonding network [2].

Table 2: Key FT-IR Vibrational Frequencies

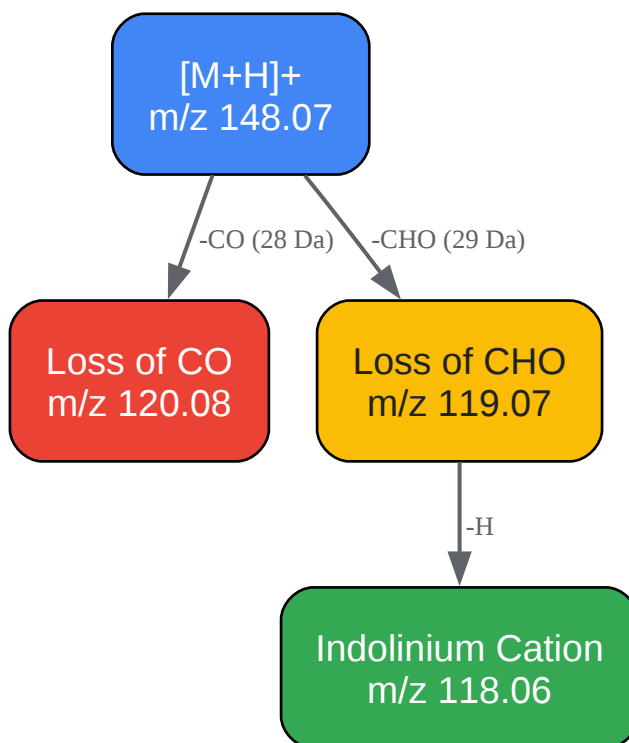
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Interpretation
3350 - 3400	Medium, Broad	N-H Stretch	Confirms the secondary amine (absent if N-protected).
2820, 2720	Weak	C-H Stretch (Aldehyde)	Fermi resonance doublet characteristic of the CHO group.
1725 - 1735	Strong	C=O Stretch	Primary indicator of the formyl carbonyl group.
1605, 1485	Medium	C=C Stretch (Aromatic)	Indoline aromatic ring breathing modes.
740 - 750	Strong	C-H Out-of-Plane Bend	Indicates the ortho-disubstituted benzene ring.

High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The indoline nitrogen possesses a lone pair that, while partially delocalized into the aromatic ring, remains basic enough to be readily protonated in a 0.1% formic acid mobile phase, yielding a robust molecular ion.

The fragmentation pathway is highly predictable and serves as a mechanistic fingerprint for carbaldehyde-bearing heterocycles [3]. The primary fragmentation events involve the neutral

loss of carbon monoxide (CO) and the formyl radical (CHO•), leading to a highly stable indolinium cation.



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Figure 2: Primary ESI-MS fragmentation pathways of the **indoline-2-carbaldehyde** molecular ion.

Table 3: High-Resolution Mass Spectrometry (ESI+) Data

m/z (Observed)	Formula	Ion Type	Relative Abundance	Interpretation
148.0757			100%	Protonated molecular ion.
120.0808			45%	-cleavage with loss of carbon monoxide.
119.0730			30%	Radical cation via formyl radical loss.
118.0651			60%	Stable indolinium cation formation.

Validated Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are engineered as self-validating systems.

Protocol A: Self-Validating NMR Acquisition

- Sample Preparation: Dissolve 10–15 mg of **indoline-2-carbaldehyde** in 0.6 mL of containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Tuning & Matching: Perform automated tuning and matching to optimize the probe for the specific impedance of the sample, maximizing the signal-to-noise ratio.
- Locking & Shimming (Self-Validation Step): Lock onto the deuterium frequency of . Perform gradient shimming until the TMS reference peak (0.00 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the FWHM exceeds this, the magnetic field is inhomogeneous, and data acquisition must be halted.
- Acquisition: Acquire

H data using 16 scans, a 30° excitation pulse, and a relaxation delay of 3.0 seconds to ensure complete relaxation of the aldehyde proton.

Protocol B: Background-Corrected ATR-FTIR

- **Background Validation (Self-Validation Step):** Prior to sample loading, acquire a background spectrum of the clean diamond ATR crystal (32 scans). The baseline must be entirely flat, and atmospheric

(~2350 cm

) must be automatically subtracted by the software.

- **Sample Application:** Deposit 2-3 mg of the neat solid onto the crystal. Lower the anvil to apply consistent, optimal pressure.

- **Acquisition:** Collect 32 scans at a resolution of 4 cm

across the 4000 to 400 cm

range.

Protocol C: Calibrated LC-ESI-MS

- **Calibration (Self-Validation Step):** Infuse an ESI tuning mix (e.g., Agilent ESI-L) prior to the run. Verify that the mass accuracy is < 2 ppm across the 100–1000 m/z range.
- **Sample Preparation:** Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to drive protonation.
- **Acquisition:** Inject 1 µL into the LC-ESI-TOF system at a flow rate of 0.3 mL/min. Operate in positive ion mode with a capillary voltage of 3500 V. Set the fragmentor voltage to 120 V to induce the diagnostic in-source fragmentation outlined in Figure 2.

References

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